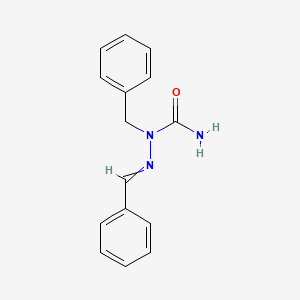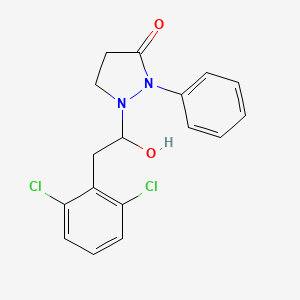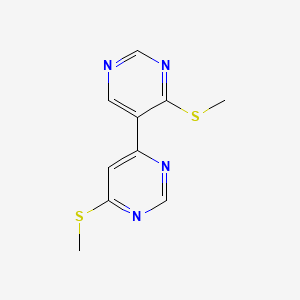![molecular formula C42H75N5O2 B14599563 [4,6-Bis(octadecyloxy)-1,3,5-triazin-2-yl]propanedinitrile CAS No. 60717-20-6](/img/structure/B14599563.png)
[4,6-Bis(octadecyloxy)-1,3,5-triazin-2-yl]propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4,6-Bis(octadecyloxy)-1,3,5-triazin-2-yl]propanedinitrile is a chemical compound known for its unique structure and properties. It belongs to the class of triazine derivatives, which are widely used in various industrial and scientific applications. This compound is characterized by the presence of two octadecyloxy groups attached to a triazine ring, along with a propanedinitrile group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4,6-Bis(octadecyloxy)-1,3,5-triazin-2-yl]propanedinitrile typically involves the reaction of cyanuric chloride with octadecanol in the presence of a base, followed by the introduction of a propanedinitrile group. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the process is carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
[4,6-Bis(octadecyloxy)-1,3,5-triazin-2-yl]propanedinitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The triazine ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, [4,6-Bis(octadecyloxy)-1,3,5-triazin-2-yl]propanedinitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its hydrophobic nature makes it useful in the study of membrane proteins and lipid interactions.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used as an additive in polymers to enhance their properties. It acts as a stabilizer and can improve the durability and performance of polymer-based materials.
Mécanisme D'action
The mechanism of action of [4,6-Bis(octadecyloxy)-1,3,5-triazin-2-yl]propanedinitrile involves its interaction with specific molecular targets. The triazine ring can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the hydrophobic octadecyloxy groups allow the compound to integrate into lipid membranes, affecting membrane fluidity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,9-Bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane: This compound also contains octadecyloxy groups and is used as an antioxidant and reducing agent.
Dioctadecyl pentaerythritol diphosphite: Known for its use as a stabilizer in polymers, similar to [4,6-Bis(octadecyloxy)-1,3,5-triazin-2-yl]propanedinitrile.
Uniqueness
The uniqueness of this compound lies in its triazine core, which provides a versatile platform for chemical modifications. Its combination of hydrophobic and reactive functional groups makes it suitable for a wide range of applications, from materials science to medicine.
Propriétés
Numéro CAS |
60717-20-6 |
|---|---|
Formule moléculaire |
C42H75N5O2 |
Poids moléculaire |
682.1 g/mol |
Nom IUPAC |
2-(4,6-dioctadecoxy-1,3,5-triazin-2-yl)propanedinitrile |
InChI |
InChI=1S/C42H75N5O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-48-41-45-40(39(37-43)38-44)46-42(47-41)49-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39H,3-36H2,1-2H3 |
Clé InChI |
ONBWHNSRUNIBIZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOC1=NC(=NC(=N1)C(C#N)C#N)OCCCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


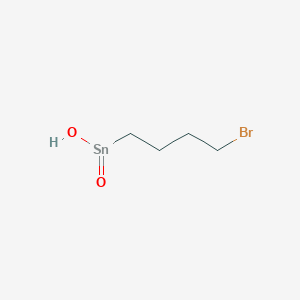
![1-Nitro-2-{[4-(trifluoromethyl)phenyl]sulfanyl}benzene](/img/structure/B14599487.png)
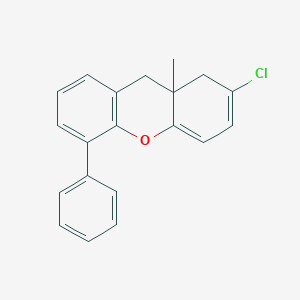

![(Difluoromethyl)[bis(fluoromethyl)]methylsilane](/img/structure/B14599503.png)
![6-Amino-8H-naphtho[2,3-c]xanthene-5,8,14-trione](/img/structure/B14599510.png)
![10-butylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14599516.png)
![2,6-Dimethoxy-4-[1-(3,4,5-trimethoxyphenyl)propan-2-yl]phenol](/img/structure/B14599522.png)
![2-[Methyl(phenyl)amino]ethane-1-sulfonyl fluoride](/img/structure/B14599525.png)
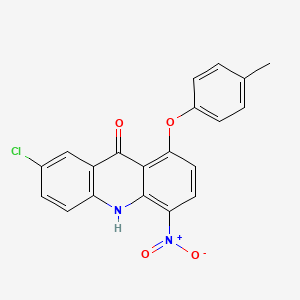
![2-[(Pentachlorophenyl)amino]ethanol](/img/structure/B14599540.png)
